REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].S(C1C=CC(C)=CC=1)(O[CH2:14][C:15]([F:18])([F:17])[F:16])(=O)=O>>[F:16][C:15]([F:18])([F:17])[CH2:14][NH:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
9.84 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1C)O
|
Name
|
|
Quantity
|
20.32 g
|
Type
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reactant
|
Smiles
|
S(=O)(=O)(OCC(F)(F)F)C1=CC=C(C)C=C1
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Name
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needles
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the flask purged with nitrogen
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Type
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ADDITION
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Details
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A short air condenser was added
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Type
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CUSTOM
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Details
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the flask was immersed in an oil bath at 200° C
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Type
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CUSTOM
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Details
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in the range of 150°-250° C.
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Type
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TEMPERATURE
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Details
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to cool and before the mixture
|
Type
|
ADDITION
|
Details
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it was dispersed
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Type
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DISSOLUTION
|
Details
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dissolved in 200 ml of chloroform
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Type
|
WAIT
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Details
|
Over four days a light brown precipitate of the tosylate salt of 3-amino-4-methylphenol appeared
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Duration
|
4 d
|
Type
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FILTRATION
|
Details
|
which was filtered off
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
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EXTRACTION
|
Details
|
The chloroform was extracted with 10% aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the dark brown aqueous phase was extracted with chloroform 50 ml
|
Type
|
ADDITION
|
Details
|
Ice and concentrated hydrochloric acid (21 ml) were added to the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the brown oil was extracted into chloroform 100 ml plus 50 ml
|
Type
|
WASH
|
Details
|
The chloroform solution was washed with 1N hydrochloric
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown gum that
|
Type
|
CUSTOM
|
Details
|
crystallized over a day 8.0 g (49%)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from petroleum ether 60/80
|
Type
|
CUSTOM
|
Details
|
gave white
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
FC(CNC=1C=C(C=CC1C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |